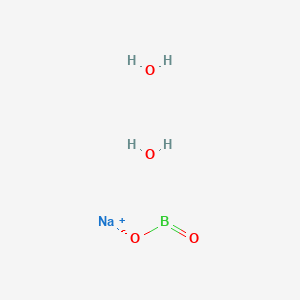

![molecular formula C17H19NO B103111 2-[苄基(甲基)氨基]-1-苯基丙烷-1-酮 CAS No. 16735-30-1](/img/structure/B103111.png)

2-[苄基(甲基)氨基]-1-苯基丙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

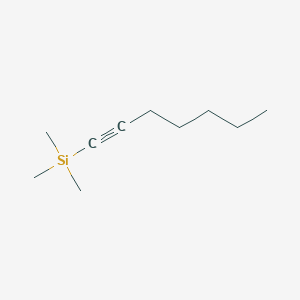

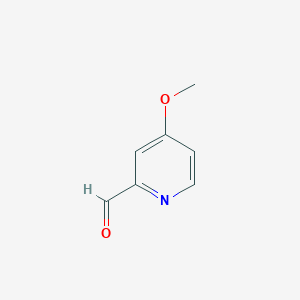

The compound "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" is a chemical entity that can be associated with a class of organic compounds characterized by the presence of an amino group attached to a benzyl and methyl group, as well as a ketone functionality adjacent to a phenyl group. This structure suggests that it may be involved in various chemical reactions and possess distinct physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or the use of catalysts to facilitate the addition of functional groups to aromatic systems. For instance, the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was achieved through the condensation of benzoylacetone with p-methylaniline . Similarly, optically active ferrocenyl amino alcohols were synthesized from ferrocene dicarboxaldehyde and used as chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde, yielding 1-phenylpropanol with high enantiomeric excess . These methods could potentially be adapted for the synthesis of "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of intramolecular interactions, such as hydrogen bonds, that can influence the molecule's reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to "2-[Benzyl(methyl)amino]-1-phenylpropan-1-one" includes reactions such as deamination, which can lead to rearrangements and the formation of new products with different configurations . The deamination of D- and L-erythro-1-amino-1,2-diphenylpropanol-2, for example, resulted in products with a significant degree of inversion of configuration . Understanding these reaction pathways is crucial for manipulating the compound's structure and generating desired products.

Physical and Chemical Properties Analysis

The physical properties of compounds in this class, such as melting and boiling points, can be determined through techniques like TGA/DSC . The chemical properties, including acidity, basicity, and solubility, can be influenced by the presence of functional groups and their interactions with solvents. The study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed insights into the intramolecular hydrogen bonding and charge density distribution, which are factors that can affect the physical and chemical behavior of the molecules .

科学研究应用

合成和药理潜力

2-[苄基(甲基)氨基]-1-苯基丙烷-1-酮是一种具有显着药理潜力的化合物,其合成和在生物活性分子开发中的应用使其备受关注。其重要性在于它可能影响的药理活性多样,包括抗真菌、降压、抗癌、抗溃疡、抗精神病和抗病毒特性。作为有机合成中的多功能底物,它在医药产品的制备中作为关键的原材料,突出了其在合成领域和制药工业中的重要性 (Farooq 和 Ngaini,2019).

化学疗法和抗肿瘤剂

由该化合物衍生的新型 1-[4-(2-氨基乙氧基)苯甲酰基]-3,5-双-(亚苄基)-4-哌啶酮系列的开发展示了其在产生具有优异细胞毒性特性的潜在候选药物中的作用。已经发现这些化合物比一些当代抗癌药物更有效,具有更大的肿瘤选择性毒性,并作为多药耐药的调节剂。它们的作用模式包括诱导细胞凋亡、产生活性氧、激活某些半胱天冬酶和影响线粒体功能。这表明它们在抗疟疾和抗分枝杆菌特性方面具有良好的潜力,将它们定位为候选抗肿瘤剂以供进一步评估 (Hossain 等,2020).

抗菌应用

对与 2-[苄基(甲基)氨基]-1-苯基丙烷-1-酮在结构上相关的单萜对伞花烃的探索强调了其广泛的生物活性,包括抗菌作用。这一特性已被广泛研究,揭示对伞花烃是传统医学中用作抗菌剂的植物提取物中的主要成分。尽管对其体内功效和安全性的数据有限,但需要进一步的研究来证实对伞花烃在人类医疗保健中的有益作用,使其成为生物医学应用的有希望的候选者 (Marchese 等,2017).

安全和危害

作用机制

Target of Action

It is suggested that the compound may display possible cholinergic properties, and potentiate dopamine while partially inhibiting serotonin .

Mode of Action

The exact mode of action of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is not well-documented. Given its potential cholinergic properties, it might interact with cholinergic receptors, enhancing the action of acetylcholine, a key neurotransmitter. Its potential to potentiate dopamine suggests it might increase the levels or activity of dopamine, a neurotransmitter associated with reward and pleasure. Its partial inhibition of serotonin suggests it might reduce the activity of serotonin, another neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Given its potential effects on dopamine and serotonin, it might influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and other neurological functions .

Result of Action

Given its potential effects on dopamine and serotonin, it might influence mood and other neurological functions .

属性

IUPAC Name |

2-[benzyl(methyl)amino]-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQYJQQRYVVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

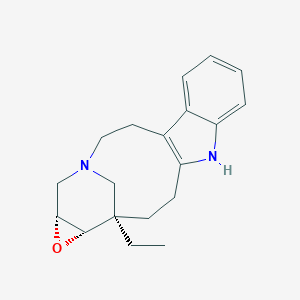

![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)